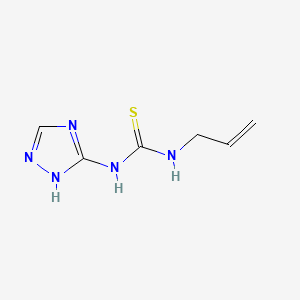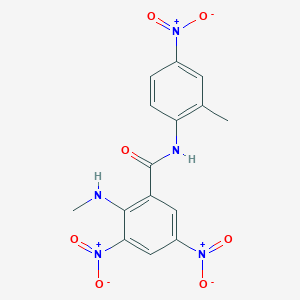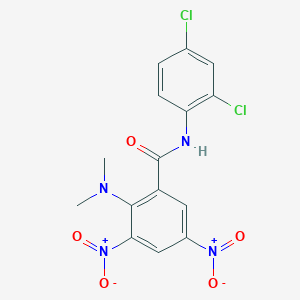
Urea, 1-allyl-2-thio-3-(2H-1,2,4-triazolyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Allyl-3-(1H-1,2,4-triazol-3-yl)thiourea is a compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms.
Métodos De Preparación
The synthesis of 1-Allyl-3-(1H-1,2,4-triazol-3-yl)thiourea typically involves the reaction of allyl isothiocyanate with 3-amino-1H-1,2,4-triazole under specific conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to facilitate the reaction. The product is then purified through recrystallization or other suitable purification techniques .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality .
Análisis De Reacciones Químicas
1-Allyl-3-(1H-1,2,4-triazol-3-yl)thiourea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of corresponding amines.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize the reaction rates and yields. Major products formed from these reactions depend on the specific reagents and conditions used but generally include oxidized, reduced, or substituted derivatives of the original compound .
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic synthesis reactions.
Mecanismo De Acción
The mechanism of action of 1-Allyl-3-(1H-1,2,4-triazol-3-yl)thiourea involves its interaction with specific molecular targets and pathways. In antifungal applications, the compound disrupts the cell wall synthesis of fungi, leading to cell lysis and death. This is achieved through the inhibition of key enzymes involved in the biosynthesis of essential cell wall components .
In medicinal applications, the compound may exert its effects by binding to specific receptors or enzymes, thereby inhibiting their activity and leading to the desired therapeutic outcomes. The exact molecular targets and pathways can vary depending on the specific application and the organism being targeted .
Comparación Con Compuestos Similares
1-Allyl-3-(1H-1,2,4-triazol-3-yl)thiourea can be compared with other triazole derivatives such as:
1,2,4-Triazole: A basic triazole compound with broad-spectrum biological activities.
Fluconazole: A well-known antifungal agent that contains a triazole ring and is used to treat various fungal infections.
Itraconazole: Another antifungal agent with a triazole ring, known for its effectiveness against a wide range of fungal pathogens.
The uniqueness of 1-Allyl-3-(1H-1,2,4-triazol-3-yl)thiourea lies in its specific structural features, such as the allyl group and the thiourea moiety, which contribute to its distinct chemical and biological properties. These features may enhance its antifungal activity and make it a valuable compound for further research and development .
Propiedades
Número CAS |
55424-87-8 |
|---|---|
Fórmula molecular |
C6H9N5S |
Peso molecular |
183.24 g/mol |
Nombre IUPAC |
1-prop-2-enyl-3-(1H-1,2,4-triazol-5-yl)thiourea |
InChI |
InChI=1S/C6H9N5S/c1-2-3-7-6(12)10-5-8-4-9-11-5/h2,4H,1,3H2,(H3,7,8,9,10,11,12) |
Clave InChI |
AMOJSCPRAQMBCM-UHFFFAOYSA-N |
SMILES canónico |
C=CCNC(=S)NC1=NC=NN1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4S,7S)-7-(3,4-dimethoxyphenyl)-4-(2-fluorophenyl)-1H,2H,4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinoline-3,5-dione](/img/structure/B15154006.png)
![1,3-diphenyl-6-(pyridin-3-yl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B15154013.png)
![5-[2-(3,5-Diiminopyrazolidin-4-ylidene)hydrazinyl]-2-hydroxybenzoic acid](/img/structure/B15154016.png)
![4-{[3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanoyl]amino}benzoic acid](/img/structure/B15154023.png)
![Ethyl 4-(4-benzylpiperazin-1-yl)-3-{[(2,6-dimethoxyphenyl)carbonyl]amino}benzoate](/img/structure/B15154036.png)
![Ethyl 5-{[(3-methoxyphenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B15154041.png)
![11-ethyl-5-phenyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one](/img/structure/B15154046.png)
![N-(4-acetylphenyl)-2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]butanamide](/img/structure/B15154058.png)
![(4S,7S)-7-(3,4-dimethoxyphenyl)-4-phenyl-1H,2H,4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinoline-3,5-dione](/img/structure/B15154060.png)
![N-(4-methylbenzyl)-2-[(4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B15154076.png)

![N-(4-fluorobenzyl)-1-methyl-4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B15154087.png)
![(2E)-3-{4-methoxy-3-[(4-nitropyrazol-1-yl)methyl]phenyl}prop-2-enoic acid](/img/structure/B15154095.png)

